molecular formula C11H20ClN3O B3049029 4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride CAS No. 1909305-95-8

4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride

Cat. No.: B3049029
CAS No.: 1909305-95-8
M. Wt: 245.75
InChI Key: PWYZMHJJUKWJAW-UHFFFAOYSA-N
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Description

4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C11H20ClN3O It is a derivative of piperidine, a six-membered ring containing nitrogen, and oxadiazole, a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a nitrile oxide with an appropriate alkyne or alkene. This reaction is often catalyzed by a Lewis acid such as zinc chloride.

    Attachment of the Piperidine Ring: The oxadiazole derivative is then reacted with piperidine in the presence of a base such as sodium hydride to form the desired product.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding oxadiazole N-oxide.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

    Industry: The compound is used as an intermediate in the synthesis of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride
  • 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride
  • 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride

Uniqueness

4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride is unique due to its specific propyl substitution on the oxadiazole ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-(piperidin-4-ylmethyl)-3-propyl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O.ClH/c1-2-3-10-13-11(15-14-10)8-9-4-6-12-7-5-9;/h9,12H,2-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYZMHJJUKWJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)CC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909305-95-8
Record name Piperidine, 4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1909305-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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